molecular formula C8H9N3O2 B025989 4-Amino-2-ethoxy-6-hydroxynicotinonitrile CAS No. 102266-59-1

4-Amino-2-ethoxy-6-hydroxynicotinonitrile

Cat. No.: B025989
CAS No.: 102266-59-1
M. Wt: 179.18 g/mol
InChI Key: OGEBABGCFCDYRS-UHFFFAOYSA-N
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Description

4-Amino-2-ethoxy-6-hydroxynicotinonitrile is a chemical compound with the molecular formula C8H9N3O2. It is a derivative of nicotinonitrile, characterized by the presence of amino, ethoxy, and hydroxyl groups on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-ethoxy-6-hydroxynicotinonitrile typically involves multi-step reactions. One common method includes the reaction of 2-ethoxy-6-hydroxynicotinonitrile with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-100°C to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Catalysts such as cellulose sulfuric acid can be used to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-ethoxy-6-hydroxynicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-2-ethoxy-6-hydroxynicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-ethoxy-6-hydroxynicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison: 4-Amino-2-ethoxy-6-hydroxynicotinonitrile is unique due to the presence of both ethoxy and hydroxyl groups, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for specific applications.

Properties

IUPAC Name

4-amino-2-ethoxy-6-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-2-13-8-5(4-9)6(10)3-7(12)11-8/h3H,2H2,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEBABGCFCDYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=O)N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544020
Record name 4-Amino-2-ethoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102266-59-1
Record name 4-Amino-2-ethoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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